molecular formula C21H17FN6O3 B6419688 9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921856-10-2

9-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B6419688
CAS No.: 921856-10-2
M. Wt: 420.4 g/mol
InChI Key: KRFZSCABYVDKCL-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-purine-dione class, characterized by a fused heterocyclic core with a triazole ring and purine-derived scaffold. The structure includes a 4-fluorophenylmethyl group at position 9, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 3. The fluorophenyl and methoxyphenyl groups enhance electron-withdrawing and steric effects, influencing binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-26-19-16(18(29)23-21(26)30)27(11-12-3-7-14(22)8-4-12)20-25-24-17(28(19)20)13-5-9-15(31-2)10-6-13/h3-10H,11H2,1-2H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFZSCABYVDKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound 9-(4-Fluorophenylmethyl), 3-(4-Methoxyphenyl) Fluorine, Methoxy ~453.4 (estimated)
9-[(3-Chlorophenyl)methyl]-3-(4-Methylphenyl)-5-Methyl-5H,6H,7H,8H,9H-[1,2,4]Triazolo[3,4-h]Purine-6,8-Dione 9-(3-Chlorophenylmethyl), 3-(4-Methylphenyl) Chlorine, Methyl ~449.9 (estimated)
1,3-Dimethyl-6-(4-Methoxyphenyl)-9-(4-Methoxyphenylmethylene)-... (Compound 5b) 6-(4-Methoxyphenyl), 9-(4-Methoxyphenyl) Methoxy, Methylene ~532.5 (estimated)

Comparative Analysis:

Substituent Effects on Pharmacokinetics :

  • The 4-fluorophenylmethyl group in the target compound improves metabolic stability compared to the 3-chlorophenylmethyl analog , as fluorine’s smaller atomic radius and strong C-F bond reduce oxidative degradation.
  • The 4-methoxyphenyl substituent enhances solubility relative to the 4-methylphenyl group in the chlorine-containing analog, due to the methoxy group’s polarity .

Compound 5b () shares the 4-methoxyphenyl motif but incorporates a methylene bridge, increasing rigidity and possibly altering target selectivity .

Hypothetical Bioactivity Trends :

  • The target compound’s fluorine and methoxy groups may synergize to enhance CNS penetration, whereas the chlorine and methyl groups in the analog from favor peripheral tissue distribution .
  • Compound 5b’s extended conjugated system () suggests stronger π-π stacking interactions with aromatic residues in enzyme active sites, though this remains unverified for the target compound .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to ’s analog, involving alkylation and cyclization steps. However, introducing the 4-methoxyphenyl group may require protective strategies to prevent demethylation .
  • Data Gaps: No experimental bioactivity or toxicity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs, highlighting the need for targeted assays (e.g., enzyme inhibition, solubility studies).

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